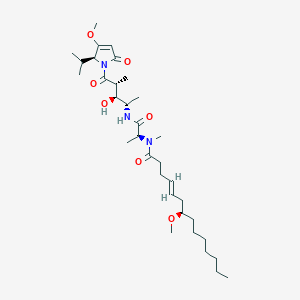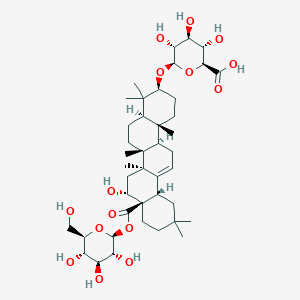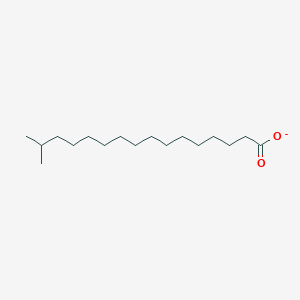
15-Methylpalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoheptadecanoate is a methyl-branched fatty acid anion that is the conjugate base of isoheptadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, a methyl-branched fatty acid anion, a saturated fatty acid anion and a fatty acid anion 17:0. It is a conjugate base of an isoheptadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Nitrogen Cycling in Ecosystems :
- Robinson (2001) discussed the use of natural abundances of the rare stable isotope of nitrogen, 15N, in research on nitrogen cycling in organisms and ecosystems. This approach integrates nitrogen cycle processes via isotope fractionations and mixing of various nitrogen-containing pools, which could be relevant when considering the behavior of compounds like 15-Methylpalmitate in biological systems (Robinson, 2001).
High-Temperature Thermosetting Polyimide Oligomers :
- Harvey et al. (2017) synthesized a high-temperature thermosetting polyimide oligomer as a non-toxic alternative to PMR-15, which might provide insights into the synthesis and potential applications of various organic compounds, possibly including this compound (Harvey et al., 2017).
Doubly Bonded Systems between Heavier Group 15 Elements :
- Sasamori & Tokitoh (2002) and (2008) explored the synthesis and properties of doubly bonded systems between heavier Group 15 elements, which might offer insights into the chemical behavior and potential applications of various molecular structures, including potentially this compound (Sasamori & Tokitoh, 2002) and (Sasamori & Tokitoh, 2008).
Spectroscopic Techniques in Biological Macromolecules :
- Würtz et al. (2007) described a time-shared approach for simultaneous detection of amide 15N, 1H, and methyl 13C, 1H correlations, which could be relevant in studying the structure and interactions of complex organic molecules, potentially including compounds like this compound (Würtz et al., 2007).
The studies mentioned above provide insights into the broader chemical and ecological context in which a compound like this compound might be studied or utilized, although they do not directly discuss this compound itself. Further research would be required to find more specific applications and characteristics of this compound.
Scientific Research Applications of this compound
Synthesis and Characterization in Material Chemistry
- Doubly Bonded Systems Between Heavier Group 15 Elements: Research on kinetically stabilized double-bond compounds between heavier Group 15 elements, like distibene and dibismuthene, is significant in material chemistry. These compounds exhibit stability when protected by bulky substituents, contributing to the understanding of fundamental and material chemistry (Sasamori & Tokitoh, 2002).
Nitrogen Cycle in Ecology
- δ15N as an Integrator of the Nitrogen Cycle: The use of 15N natural abundances aids in the research of nitrogen cycling in organisms and ecosystems, integrating N cycle processes via isotope fractionations and mixing of various N-containing pools. This approach, however, still requires technical and conceptual advancements for routine use in ecological studies (Robinson, 2001).
Development of Safer Aerospace Materials
- High-Temperature Thermosetting Polyimide Oligomer Derived from Non-Toxic Compound: Research into developing safer alternatives for aerospace applications involves the synthesis of thermosetting polyimide oligomers like PMR-PCy from less toxic compounds, showing promise for replacing hazardous materials in various aerospace applications (Harvey et al., 2017).
Chemical Shift and Spin-Spin Coupling in Gaseous 15N-enriched Methylamine
- 15N, 13C, and 1H Nuclear Magnetic Shielding in Methylamine: Investigations into the nuclear magnetic resonance (NMR) spectral parameters of 15N-enriched methylamine provide insights into the chemical shifts and spin-spin coupling constants, which are crucial for understanding molecular interactions in gaseous solvents (Wielogórska et al., 2004).
Synthesis of Long-Chain Iso-Fatty Acids
- Gram-Scale Synthesis of Terminally-branched Iso-Fatty Acids: Research into the synthesis of iso-fatty acids opens up potential applications in the production of natural products and highlights the synthetic potential of various iso-fatty acids and intermediates (Richardson & Williams, 2013).
Chromosome 15 Anomalies and Prader-Willi Syndrome
- Cytogenetic Analysis of Chromosome 15 in Prader-Willi Syndrome: Understanding the unique cytogenetic characteristics of chromosome 15, particularly in relation to Prader-Willi syndrome, contributes significantly to genetic research and the understanding of chromosome behavior and abnormalities (Mattei et al., 2004).
Catalytic Behavior in Esterification Processes
- Sulfated Zirconia Supported on SBA-15 as Catalyst: Research into the catalytic behavior of SBA-15 supported sulfated zirconia in glycerol esterification with palmitic acid provides insights into catalytic conversions and yield improvements in chemical processes (Yusoff & Abdullah, 2016).
Eigenschaften
Molekularformel |
C17H33O2- |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
15-methylhexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1 |
InChI-Schlüssel |
IIUXHTGBZYEGHI-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


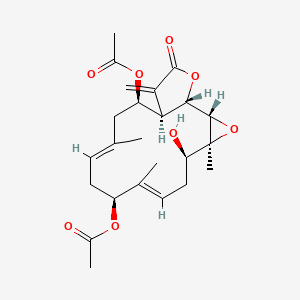
![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)


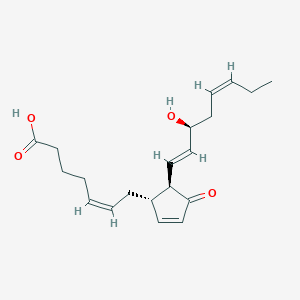
![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)
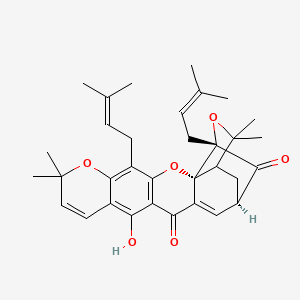
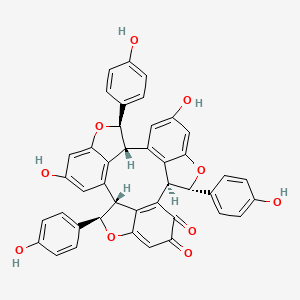
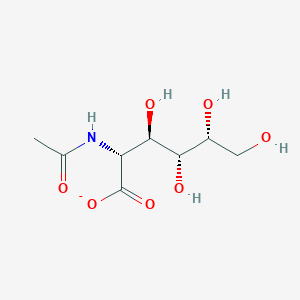
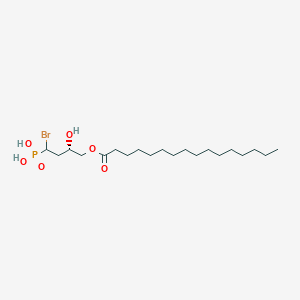
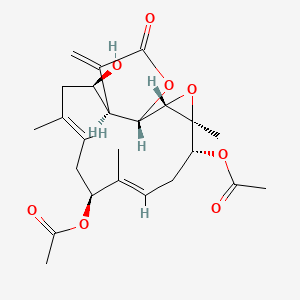
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)
